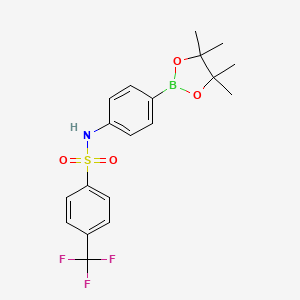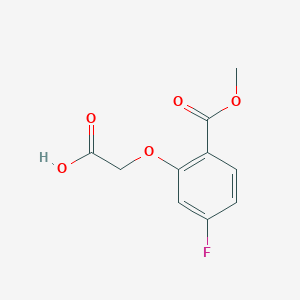![molecular formula C14H21BrN4O3S B8235603 tert-Butyl (3S)-3-[(2-bromothiazol-4-yl)carbamoylamino]piperidine-1-carboxylate](/img/structure/B8235603.png)
tert-Butyl (3S)-3-[(2-bromothiazol-4-yl)carbamoylamino]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S)-3-[(2-bromothiazol-4-yl)carbamoylamino]piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a bromothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-[(2-bromothiazol-4-yl)carbamoylamino]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromothiazole Moiety: The bromothiazole group is introduced via a nucleophilic substitution reaction, where a bromine atom is substituted onto a thiazole ring.
Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate or a carbamoyl chloride.
tert-Butyl Protection: The tert-butyl group is added to protect the carboxylate functionality during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3S)-3-[(2-bromothiazol-4-yl)carbamoylamino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromothiazole moiety can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring and the piperidine ring.
Hydrolysis: The carbamoyl and tert-butyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidized forms of the thiazole and piperidine rings.
Reduction Products: Reduced forms of the thiazole and piperidine rings.
Hydrolysis Products: Deprotected carboxylate and amine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl (3S)-3-[(2-bromothiazol-4-yl)carbamoylamino]piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of bromothiazole derivatives with biological targets.
Industrial Applications: The compound can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3S)-3-[(2-bromothiazol-4-yl)carbamoylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiazole moiety is known to interact with various biological pathways, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Similar in structure but with a piperazine ring instead of a piperidine ring.
tert-Butyl 4-amino-1-piperidinecarboxylate: Lacks the bromothiazole moiety but has a similar piperidine and tert-butyl structure.
Uniqueness
tert-Butyl (3S)-3-[(2-bromothiazol-4-yl)carbamoylamino]piperidine-1-carboxylate is unique due to the presence of the bromothiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying biological interactions.
Propiedades
IUPAC Name |
tert-butyl (3S)-3-[(2-bromo-1,3-thiazol-4-yl)carbamoylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O3S/c1-14(2,3)22-13(21)19-6-4-5-9(7-19)16-12(20)18-10-8-23-11(15)17-10/h8-9H,4-7H2,1-3H3,(H2,16,18,20)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUHNUFXANEFDB-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)NC2=CSC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC(=O)NC2=CSC(=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-[[2,4,6-tri(propan-2-yl)phenyl]methyl]-2H-1,3-benzoxaphosphole](/img/structure/B8235533.png)










![(NE)-N-[[3-bromo-4-(trifluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8235636.png)


